![molecular formula C6H10ClNS2 B2512999 (5-(Methylthio)thiophen-2-yl)methanamine hydrochloride CAS No. 2171890-04-1](/img/structure/B2512999.png)
(5-(Methylthio)thiophen-2-yl)methanamine hydrochloride
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Overview
Description
“(5-(Methylthio)thiophen-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2171890-04-1 . It has a molecular weight of 195.74 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NS2.ClH/c1-8-6-3-2-5(4-7)9-6;/h2-3H,4,7H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a density of approximately 1.1 g/cm^3 . It has a molar refractivity of 37.9±0.3 cm^3, a polar surface area of 54 Å^2, and a polarizability of 15.0±0.5 10^-24 cm^3 . The compound also has an ACD/LogP value of 1.23, indicating its lipophilicity .Scientific Research Applications
- Anti-inflammatory : Thiophene compounds exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions .
Material Science
Beyond medicine, thiophenes find applications in material science:
- Light-Emitting Diodes (LEDs) : Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) due to their electronic properties . These OLEDs are essential components in displays and lighting technology.
Corrosion Inhibition
Thiophenes play a role in inhibiting the corrosion of metals. Researchers investigate their effectiveness in protecting metal surfaces from degradation .
Cannabinoid Receptor Antagonists
A specific class of thiophene derivatives—5-thiophen-2-yl pyrazoles—has been studied as potent and selective cannabinoid-1 (CB1) receptor antagonists. These compounds hold promise in the field of drug discovery .
Commercially Available Drugs
Interestingly, several existing drugs contain the thiophene nucleus. Examples include Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .
Future Prospects
Continued research into novel thiophene moieties could yield structural prototypes with enhanced pharmacological activity. Scientists aim to synthesize compounds that address unmet medical needs and contribute to human health.
Therapeutic importance of synthetic thiophene - BMC Chemistry Structural, QSAR, machine learning and molecular docking studies of 5-thiophen-2-yl pyrazole derivatives as potent and selective cannabinoid-1 (CB1) receptor antagonists
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(5-methylsulfanylthiophen-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS2.ClH/c1-8-6-3-2-5(4-7)9-6;/h2-3H,4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCHCPJNYIMPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(S1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Methylthio)thiophen-2-yl)methanamine hydrochloride |
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